

# Application of pyromellitic diimide in symmetric redox flow batteries.

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Compound Name: Pyromellitic diimide

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## Application of Pyromellitic Diimide in Symmetric Redox Flow Batteries

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### Introduction

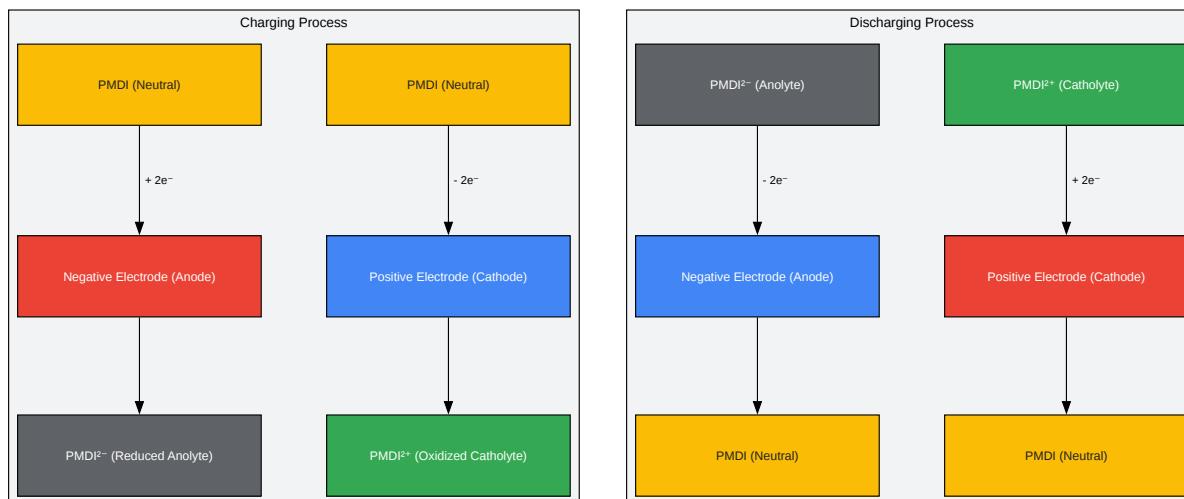
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, valued for their decoupled energy and power capacities, long cycle life, and scalability.<sup>[1]</sup> Symmetric RFBs utilize a single electroactive species for both the anolyte (negative electrolyte) and catholyte (positive electrolyte), which mitigates issues of cross-contamination between the two electrolyte reservoirs, a common degradation pathway in conventional RFBs.<sup>[1][2]</sup> Organic redox-active materials are of particular interest due to their tunable properties, low cost, and the use of earth-abundant elements.<sup>[1]</sup>

**Pyromellitic diimide** (PMDI) and its derivatives have emerged as compelling candidates for symmetric RFBs. These bipolar redox-active organic materials can undergo multiple, reversible redox processes, allowing them to function as both electron donors (anolytes) and acceptors (catholytes).<sup>[1][2][3]</sup> This application note provides an overview of PMDI's mechanism, performance data, and detailed protocols for its characterization and implementation in a symmetric non-aqueous redox flow battery.

## Principle of Operation and Redox Mechanism

In a symmetric RFB, the PMDI-based molecule in its neutral state is stored in two separate reservoirs. During charging, the molecule in one reservoir is oxidized at the positive electrode to form the catholyte, while the molecule in the other reservoir is reduced at the negative electrode to form the anolyte. The process is reversed during discharge, and both electrolytes return to their original neutral state. This is made possible by the multiple stable oxidation states of the PMDI molecule.<sup>[2][3]</sup>

A notable example involves a molecule combining a PMDI moiety with 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) moieties. In this system, the PMDI core undergoes a two-electron reduction, while the TEMPO units handle the oxidation, enabling a high cell voltage.<sup>[4]</sup>



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**Caption:** Redox mechanism of a bipolar PMDI molecule in a symmetric flow battery.

## Performance Data

The performance of PMDI-based symmetric RFBs can vary based on the specific molecular structure, solvent, and supporting electrolyte. The following table summarizes the performance of a representative non-aqueous symmetric RFB using a PMDI-TEMPO bipolar molecule.

Performance Metric	Value	Conditions / Notes	Source
Cell Voltage	2.22 V	Based on the potential interval between cathodic and anodic peaks.	[2][3][4]
Current Density	20 mA cm <sup>-2</sup>	Operating current density during cycling.	[2][3][5]
Coulombic Efficiency	~90%	Maintained for over 100 charge-discharge cycles.	[2][3][4]
Cycle Life	>100 cycles	Demonstrated stable performance over 100 cycles.	[2][4]
Redox Potentials (vs Ag/Ag <sup>+</sup> )	-1.83 V, -1.14 V, 0.39 V	In TBAPF <sub>6</sub> /DMF supporting electrolyte.	[4]
Redox Potentials (vs Ag/Ag <sup>+</sup> )	-1.72 V, -1.17 V, 0.45 V	In TBAPF <sub>6</sub> /ACN supporting electrolyte.	[4]
Solubility	1.3 M	For the PMDI-TEMPO molecule.	[4]
Energy Density	75.60 Wh L <sup>-1</sup>	Calculated based on the high solubility and cell voltage.	[4]

## Experimental Protocols

The following protocols are adapted from established procedures for non-aqueous redox flow batteries and can be applied to PMDI-based systems. All solution preparations and cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glove box) to exclude moisture and oxygen.

### Protocol 1: Electrolyte Preparation

This protocol describes the preparation of a non-aqueous electrolyte containing a PMDI-based active material.

- Materials & Reagents:
  - **Pyromellitic diimide** derivative (e.g., PMDI-TEMPO)
  - Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF<sub>6</sub>)
  - Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
  - Volumetric flasks and magnetic stirrer
- Procedure:
  1. Inside an argon-filled glove box, weigh the required amount of the supporting electrolyte (e.g., to make a 1.0 M solution of TBAPF<sub>6</sub>).
  2. Transfer the supporting electrolyte to a volumetric flask.
  3. Add the desired volume of anhydrous solvent (e.g., MeCN) to the flask.
  4. Stir the solution until the supporting electrolyte is fully dissolved.
  5. Weigh the required amount of the PMDI-based active material (e.g., for a 0.1 M solution).
  6. Add the PMDI active material to the supporting electrolyte solution.
  7. Stir until the active material is completely dissolved. The resulting solution is the electrolyte for both the anolyte and catholyte reservoirs.

## Protocol 2: Cyclic Voltammetry (CV) Characterization

CV is used to determine the redox potentials and electrochemical reversibility of the PMDI molecule.

- Equipment & Materials:
  - Potentiostat/Electrochemical workstation

- Three-electrode electrochemical cell
- Working Electrode: Glassy carbon disk (e.g., 5 mm diameter)
- Counter Electrode: Platinum wire
- Reference Electrode: Ag/Ag<sup>+</sup> non-aqueous reference electrode
- PMDI electrolyte solution (prepared as in Protocol 4.1, typically at a lower concentration, e.g., 2-5 mM)
- Procedure:
  1. Polish the glassy carbon working electrode with an alumina slurry, then rinse with deionized water and dry thoroughly.[\[4\]](#)
  2. Assemble the three-electrode cell inside the glove box with the prepared PMDI electrolyte solution.
  3. Connect the electrodes to the electrochemical workstation.
  4. Set the potential window to scan the expected redox range (e.g., -2.5 V to 1.0 V vs Ag/Ag<sup>+</sup>).[\[4\]](#)
  5. Run the cyclic voltammogram at a scan rate of 50-100 mV/s.[\[3\]](#)[\[4\]](#)
  6. Analyze the resulting voltammogram to identify the potentials of the oxidation and reduction peaks. The potential difference between the relevant peaks indicates the theoretical cell voltage.[\[3\]](#)

## Protocol 3: Symmetric RFB Assembly and Testing

This protocol outlines the assembly and galvanostatic cycling of a lab-scale symmetric flow cell.

- Equipment & Materials:
  - Flow cell hardware (e.g., graphite flow plates with serpentine flow fields)
  - Porous electrodes (e.g., graphite felt, cut to size)

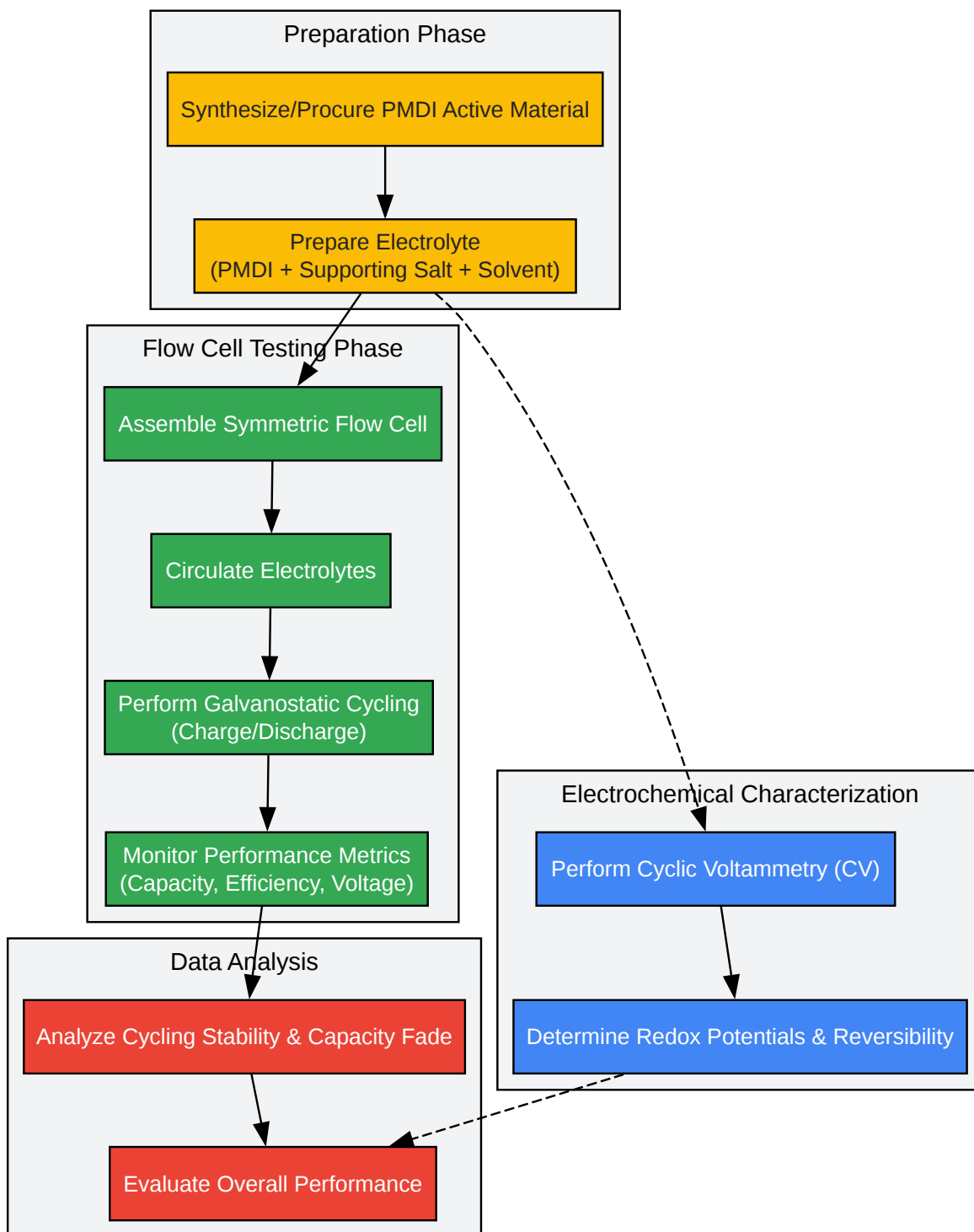
- Ion-exchange membrane (e.g., Nafion for aqueous systems, or other suitable separators for non-aqueous systems)
- Peristaltic pump
- Tubing (chemically resistant)
- Two electrolyte reservoirs (e.g., glass vials)
- Battery cycler/tester
- Torque wrench
- Procedure:
  1. Cut the graphite felt electrodes to the desired active area (e.g., 1 cm x 10 cm).[3]
  2. Pre-treat the membrane by soaking it in the blank electrolyte (solvent + supporting salt) for at least 24 hours.[6]
  3. Assemble the flow cell in the following order: end plate, current collector, graphite flow plate, porous electrode, membrane, second porous electrode, second graphite flow plate, second current collector, and second end plate.
  4. Use a torque wrench to tighten the cell to a specified torque (e.g., 125 inch-pounds) to ensure proper sealing.[3]
  5. Connect the tubing from the reservoirs to the flow cell inlets and outlets.
  6. Add equal volumes of the prepared PMDI electrolyte (from Protocol 4.1) to each reservoir.
  7. Use the peristaltic pump to circulate the electrolyte through each half-cell at a controlled flow rate (e.g., 20 mL/min).[2]
  8. Connect the current collectors to the battery tester.
  9. Perform galvanostatic cycling by applying a constant current (e.g., 20 mA/cm<sup>2</sup>) and setting appropriate voltage cutoffs (e.g., 0.8 V and 2.2 V).[3]

10. Record the charge/discharge capacities, cell voltage, and time to calculate Coulombic, Voltage, and Energy efficiencies over multiple cycles.

## Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a PMDI-based symmetric redox flow battery.





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**Caption:** Workflow for PMDI symmetric redox flow battery development and testing.

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